tert-Butyl 4-cyano-2,6-difluorobenzoate
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Overview
Description
tert-Butyl 4-cyano-2,6-difluorobenzoate is an organic compound with the molecular formula C12H11F2NO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a cyano group, and two fluorine atoms on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-2,6-difluorobenzoate typically involves the esterification of 4-cyano-2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2,6-difluorobenzoic acid and tert-butyl alcohol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually conducted under reflux conditions.
Reduction: Lithium aluminum hydride is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates where the cyano group is replaced by the nucleophile.
Hydrolysis: The major products are 4-cyano-2,6-difluorobenzoic acid and tert-butyl alcohol.
Reduction: The major product is 4-amino-2,6-difluorobenzoate.
Scientific Research Applications
tert-Butyl 4-cyano-2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and fluorine atoms play a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-2,6-difluorobenzoate
- tert-Butyl 4-amino-2,6-difluorobenzoate
- tert-Butyl 4-methoxy-2,6-difluorobenzoate
Uniqueness
tert-Butyl 4-cyano-2,6-difluorobenzoate is unique due to the presence of both the cyano and difluoro groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H11F2NO2 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2,6-difluorobenzoate |
InChI |
InChI=1S/C12H11F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,1-3H3 |
InChI Key |
KQZBLSAHEGYVES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
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